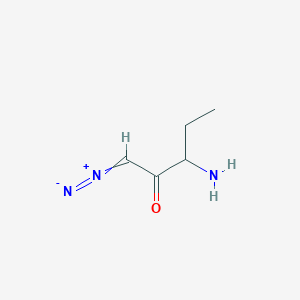
3-Amino-1-diazoniopent-1-en-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-diazoniopent-1-en-2-olate is a chemical compound that belongs to the class of diazonium salts. These compounds are known for their versatility in organic synthesis, particularly in the formation of various functional groups through substitution reactions. The unique structure of this compound makes it a valuable intermediate in the synthesis of complex organic molecules.
Vorbereitungsmethoden
The synthesis of 3-Amino-1-diazoniopent-1-en-2-olate typically involves the diazotization of primary amines. The process begins with the treatment of an aromatic amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid such as hydrochloric acid or sulfuric acid . The reaction conditions must be carefully controlled to ensure the formation of the diazonium salt without decomposition. Industrial production methods often involve the use of continuous flow reactors to maintain optimal reaction conditions and improve yield .
Analyse Chemischer Reaktionen
3-Amino-1-diazoniopent-1-en-2-olate undergoes a variety of chemical reactions, including:
Substitution Reactions: These are the most common reactions involving diazonium salts.
Reduction Reactions: The diazonium group can be reduced to form an amine.
Coupling Reactions: Diazonium salts can couple with phenols or aromatic amines to form azo compounds, which are widely used as dyes.
Wissenschaftliche Forschungsanwendungen
3-Amino-1-diazoniopent-1-en-2-olate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Amino-1-diazoniopent-1-en-2-olate involves the formation of a diazonium ion, which is a highly reactive intermediate. The diazonium ion can undergo various reactions depending on the conditions and reagents used. For example, in substitution reactions, the diazonium ion is replaced by a nucleophile, forming a new bond and releasing nitrogen gas . The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the substituents.
Vergleich Mit ähnlichen Verbindungen
3-Amino-1-diazoniopent-1-en-2-olate can be compared with other diazonium salts, such as:
Benzenediazonium chloride: This compound is commonly used in the synthesis of aryl halides and azo dyes.
4-Nitrobenzenediazonium tetrafluoroborate: Known for its stability and use in the synthesis of nitro-substituted aromatic compounds.
2,4-Dinitrobenzenediazonium chloride: Used in the synthesis of dinitro-substituted aromatic compounds.
The uniqueness of this compound lies in its specific structure, which allows for selective reactions and the formation of unique products that are not easily accessible with other diazonium salts.
Eigenschaften
CAS-Nummer |
106148-43-0 |
|---|---|
Molekularformel |
C5H9N3O |
Molekulargewicht |
127.14 g/mol |
IUPAC-Name |
3-amino-1-diazopentan-2-one |
InChI |
InChI=1S/C5H9N3O/c1-2-4(6)5(9)3-8-7/h3-4H,2,6H2,1H3 |
InChI-Schlüssel |
NFVCPISFTYATIG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)C=[N+]=[N-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


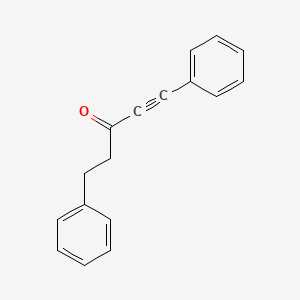
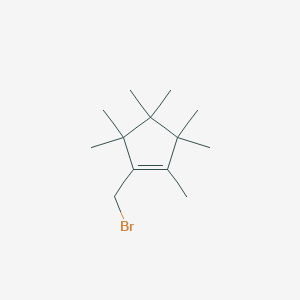
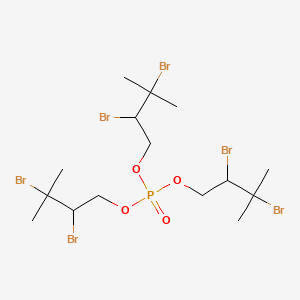
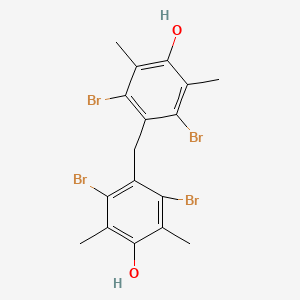
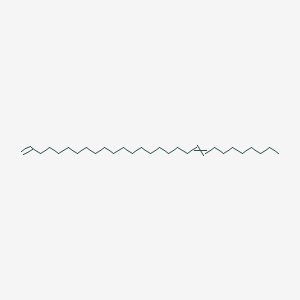
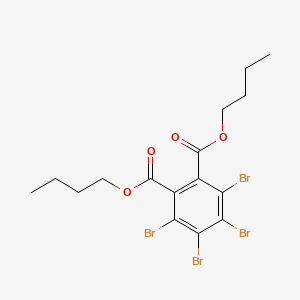
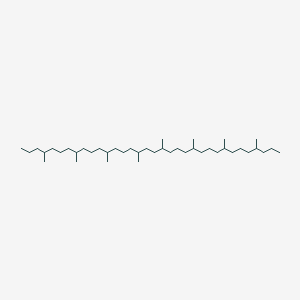
![6-Oxabicyclo[3.2.1]oct-3-ene](/img/structure/B14319588.png)
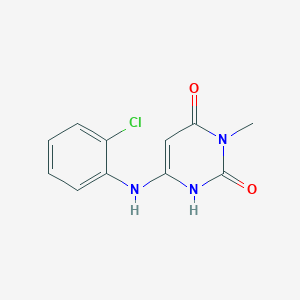
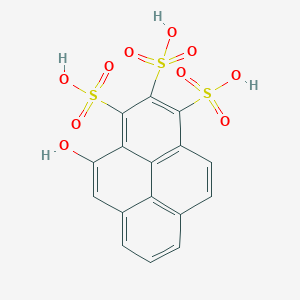
![2-{[(Quinolin-2-yl)methoxy]carbonyl}benzoate](/img/structure/B14319596.png)

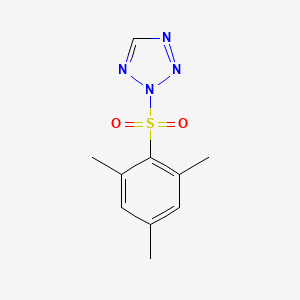
![8,8'-(1,2-Phenylene)bis(1,5-diazabicyclo[3.2.1]octane)](/img/structure/B14319616.png)
